molecular formula C10H13ClO2 B008625 1-Benzyloxy-3-chloro-2-propanol CAS No. 103024-85-7

1-Benzyloxy-3-chloro-2-propanol

Cat. No. B008625
Key on ui cas rn: 103024-85-7
M. Wt: 200.66 g/mol
InChI Key: FJXVYZMGZACQOS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US06218568B1

Procedure details

204.0 g of 3-benzyloxy-1-chloro-2-propanol, 660 ml of hexane, 626.3 g of methoxymethyl propionate and 5.79 g of p-toluenesulfonic acid mono-hydrate were placed into a 2-liter 3-neck round bottom flask equipped with a thermometer, mechanical stirrer, nitrogen inlet and an efficient distillation column. The reaction mixture was heated to reflux. The distillate was taken off at about 10:1 to 15:1 reflux ratio keeping the head temperature below 60° C. Samples were taken to monitor the progress of the reaction. The reaction was quenched when the desired level of methyl acetal was reached which is usually less than about 4% methyl acetal. The quench was carried out by rapidly adding a solution of 11.55 g of sodium carbonate in 310 ml of water directly to the hot reaction mixture. The aqueous layer was washed with additional water and/or base to remove any residual propionic acid. The volatiles were removed to leave the crude product as a mobile liquid. Yield: 285.2 g, (97.8%); 92.6% pure.
Quantity
204 g
Type
reactant
Reaction Step One
Quantity
626.3 g
Type
reactant
Reaction Step One
Quantity
5.79 g
Type
reactant
Reaction Step One
Quantity
660 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]([O:8][CH2:9][CH:10]([OH:13])[CH2:11][Cl:12])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[C:14]([O:18][CH2:19]OC)(=[O:17])[CH2:15][CH3:16].O.C1(C)C=CC(S(O)(=O)=O)=CC=1>CCCCCC>[CH2:1]([O:8][CH2:9][CH:10]([O:13][CH2:19][O:18][C:14](=[O:17])[CH2:15][CH3:16])[CH2:11][Cl:12])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1 |f:2.3|

Inputs

Step One
Name
Quantity
204 g
Type
reactant
Smiles
C(C1=CC=CC=C1)OCC(CCl)O
Name
Quantity
626.3 g
Type
reactant
Smiles
C(CC)(=O)OCOC
Name
Quantity
5.79 g
Type
reactant
Smiles
O.C1(=CC=C(C=C1)S(=O)(=O)O)C
Name
Quantity
660 mL
Type
solvent
Smiles
CCCCCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
equipped with a thermometer, mechanical stirrer, nitrogen inlet
DISTILLATION
Type
DISTILLATION
Details
an efficient distillation column
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was heated to reflux
TEMPERATURE
Type
TEMPERATURE
Details
reflux ratio
CUSTOM
Type
CUSTOM
Details
the head temperature below 60° C
CUSTOM
Type
CUSTOM
Details
the progress of the reaction
CUSTOM
Type
CUSTOM
Details
The reaction was quenched when the desired level of methyl acetal
ADDITION
Type
ADDITION
Details
by rapidly adding a solution of 11.55 g of sodium carbonate in 310 ml of water directly to the hot reaction mixture
WASH
Type
WASH
Details
The aqueous layer was washed with additional water and/or base
CUSTOM
Type
CUSTOM
Details
to remove any residual propionic acid
CUSTOM
Type
CUSTOM
Details
The volatiles were removed

Outcomes

Product
Name
Type
product
Smiles
C(C1=CC=CC=C1)OCC(CCl)OCOC(CC)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.